3-Hydroxy Midostaurin-13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C35H30N4O5 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |
InChIキー |
ZZSBPGIGIUFJRA-VFAASCIPSA-N |
異性体SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy Midostaurin-13C6 and its Role in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a critical therapeutic agent in the treatment of specific hematological malignancies, notably Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. The clinical efficacy and safety profile of Midostaurin are intrinsically linked to its complex metabolism, which results in the formation of several active metabolites. Among these, 3-Hydroxy Midostaurin, also known as CGP52421, plays a significant role. This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin, its formation, its pharmacological activity, and the crucial role of its stable isotope-labeled analogue, 3-Hydroxy Midostaurin-13C6, in advancing our understanding of Midostaurin's pharmacokinetics.
The Emergence of 3-Hydroxy Midostaurin in Midostaurin Metabolism
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This biotransformation leads to two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1][2] CGP52421 is chemically identified as 3-Hydroxy Midostaurin.
The Role of this compound
This compound is a stable isotope-labeled form of the CGP52421 metabolite. The incorporation of six Carbon-13 atoms into the molecule increases its mass by six atomic mass units without altering its chemical properties. This key characteristic makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] In such assays, a known amount of the 13C6-labeled standard is added to biological samples (e.g., plasma, serum) before processing. Its distinct mass allows for precise differentiation from the unlabeled, endogenous 3-Hydroxy Midostaurin. By comparing the instrument response of the analyte to that of the internal standard, researchers can accurately quantify the concentration of the metabolite, correcting for any variability in sample preparation and instrument performance.
Pharmacokinetics of Midostaurin and its Metabolites
The pharmacokinetic profiles of Midostaurin and its primary metabolites, CGP62221 and 3-Hydroxy Midostaurin (CGP52421), are distinct and contribute collectively to the overall therapeutic effect and potential for drug-drug interactions.
| Parameter | Midostaurin | CGP62221 (O-desmethyl) | 3-Hydroxy Midostaurin (CGP52421) |
| Primary Metabolic Pathway | CYP3A4-mediated hydroxylation and O-demethylation | Further metabolism by CYP3A4 | Further metabolism by CYP3A4 |
| Contribution to Circulating Radioactivity (AUC) | ~22% ± 5% | ~28% ± 3% | ~38% ± 7% |
| Terminal Half-Life (t½) | ~21 hours | ~32 hours | ~482 hours |
| Time to Steady State | Declines to a steady-state after approximately 28 days | Follows a similar trend to Midostaurin | Increases steadily, reaching steady state after approximately 4 weeks |
Table 1: Summary of Pharmacokinetic Parameters for Midostaurin and its Major Metabolites in Humans.[1][6]
The long half-life and accumulation of 3-Hydroxy Midostaurin (CGP52421) are particularly noteworthy, suggesting a significant contribution to the sustained clinical activity of Midostaurin.
Pharmacological Activity of 3-Hydroxy Midostaurin (CGP52421)
Both major metabolites of Midostaurin are pharmacologically active and contribute to its anti-cancer effects by inhibiting various protein kinases. However, their potency and target profiles differ.
| Kinase Target | Midostaurin (IC50) | CGP62221 (IC50) | 3-Hydroxy Midostaurin (CGP52421) (IC50) |
| FLT3 | Not specified | Not specified | Weak inhibitor |
| KIT | Not specified | Not specified | Weak inhibitor |
| SYK | Not specified | Recognized by metabolite | Recognized by metabolite |
| FES | Recognized by parent and CGP62221 | Recognized by parent and CGP62221 | Not recognized |
| IgE-dependent histamine (B1213489) release | IC50: 0.01-1 µM | IC50: 0.01-1 µM | IC50: 0.01-1 µM |
| Inhibition of neoplastic mast cell proliferation | IC50: 50-250 nM | IC50: 50-250 nM | No comparable anti-proliferative effects |
Table 2: Comparative Inhibitory Activity of Midostaurin and its Metabolites.[7][8]
While 3-Hydroxy Midostaurin (CGP52421) is a less potent inhibitor of the primary oncogenic drivers like FLT3 and KIT compared to the parent drug and CGP62221, it retains activity against other targets, such as SYK, and effectively inhibits IgE-dependent histamine release.[7][8] This differential activity may contribute to the observed clinical benefits, particularly in managing symptoms related to mast cell activation in systemic mastocytosis.
Experimental Protocols
In Vitro Metabolism of Midostaurin using Human Liver Microsomes
Objective: To determine the metabolic profile of Midostaurin and identify the major metabolites formed by human liver microsomal enzymes, primarily CYP3A4.
Materials:
-
Midostaurin
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
This compound and O-desmethyl Midostaurin-d3 (as internal standards for LC-MS/MS analysis)
-
Control compounds (e.g., a known CYP3A4 substrate like testosterone (B1683101) or midazolam)
-
CYP3A4 inhibitor (e.g., ketoconazole)
Methodology:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and Midostaurin (at a concentration range, e.g., 1-10 µM).
-
Prepare control incubations:
-
Without NADPH, to assess non-enzymatic degradation.
-
With a known CYP3A4 inhibitor (e.g., ketoconazole) to confirm the role of this enzyme.
-
Without Midostaurin, as a background control.
-
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing the internal standards (this compound and O-desmethyl Midostaurin-d3).
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new set of tubes for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Midostaurin and its metabolites. The use of this compound as an internal standard will allow for accurate quantification of 3-Hydroxy Midostaurin (CGP52421).
Quantitative Analysis of Midostaurin and its Metabolites by LC-MS/MS
Objective: To accurately measure the concentrations of Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) in biological matrices.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Midostaurin, CGP62221, 3-Hydroxy Midostaurin, and their respective stable isotope-labeled internal standards (including this compound).
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, add the internal standard solution containing this compound.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions for injection into the LC-MS/MS system.
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against the known concentrations of the calibration standards.
-
Determine the concentrations of Midostaurin and its metabolites in the unknown samples by interpolating their peak area ratios from the respective calibration curves.
Visualizations
Caption: Metabolic pathway of Midostaurin.
Caption: Workflow for in vitro metabolism study.
Conclusion
3-Hydroxy Midostaurin (CGP52421) is a major and pharmacologically active metabolite of Midostaurin, contributing significantly to its overall clinical profile. Its long half-life and sustained plasma concentrations underscore its importance in the long-term efficacy of Midostaurin therapy. The availability of the stable isotope-labeled analogue, this compound, is indispensable for the accurate and precise quantification of this key metabolite in complex biological matrices. A thorough understanding of the formation, pharmacokinetic properties, and pharmacological activity of 3-Hydroxy Midostaurin is essential for optimizing the clinical use of Midostaurin, managing potential drug-drug interactions, and guiding future drug development efforts in the field of kinase inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Activity of 3-Hydroxy Midostaurin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583), a multi-kinase inhibitor, is a pivotal therapeutic agent in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Upon oral administration, midostaurin is metabolized by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (3-hydroxy midostaurin, via mono-hydroxylation). Notably, the 3-hydroxy midostaurin metabolite, CGP52421, accumulates to significantly higher levels in plasma than the parent drug upon chronic dosing, making its pharmacological profile a critical aspect of midostaurin's overall clinical activity. This technical guide provides an in-depth analysis of the pharmacological activity of 3-hydroxy midostaurin, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Pharmacological Activity
The pharmacological activities of midostaurin and its metabolites are summarized below. The data highlights the differential potency and selectivity of 3-hydroxy midostaurin.
| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |
| 3-Hydroxy Midostaurin (CGP52421) | FLT3 Autophosphorylation | ~132 nM | Culture Medium | [1] |
| FLT3 Autophosphorylation | ~9.8 µM | Plasma | [1] | |
| IgE-dependent Histamine (B1213489) Release | Comparable to Midostaurin (<1 µM) | Blood Basophils | ||
| Cell Proliferation (HMC-1.1 & HMC-1.2) | >1 µM (weak inhibitor) | HMC-1.1 & HMC-1.2 | [2] | |
| Midostaurin | FLT3-ITD | 6.3 nM | Ba/F3-FLT3-ITD | [3] |
| SYK | 20.8 nM | Purified enzyme assay | [3] | |
| Cell Proliferation (HMC-1 subclones) | 50-250 nM | HMC-1.1 & HMC-1.2 | [4] | |
| IgE-dependent Histamine Release | <1 µM | Blood Basophils | ||
| CGP62221 | Cell Proliferation (HMC-1 subclones) | 50-250 nM | HMC-1.1 & HMC-1.2 | |
| IgE-dependent Histamine Release | <1 µM | Blood Basophils | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (FLT3 Autophosphorylation)
This assay determines the ability of a compound to inhibit the autophosphorylation of the FLT3 kinase.
-
Cell Culture: Mouse embryonal fibroblast (MEF) cells are transfected to express the full-length FLT3-ITD molecule.[5]
-
Compound Preparation: 3-hydroxy midostaurin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The transfected cells are seeded in 96-well plates and incubated.
-
Cells are treated with varying concentrations of 3-hydroxy midostaurin or a vehicle control.
-
Following treatment, cells are stimulated with the FLT3 ligand (FLT3-L) to induce receptor dimerization and autophosphorylation.[5]
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection: The levels of phosphorylated FLT3 are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7]
-
A capture antibody specific for total FLT3 is coated on the ELISA plate.
-
Cell lysates are added to the wells, allowing the capture of both phosphorylated and non-phosphorylated FLT3.
-
A detection antibody that specifically recognizes the phosphorylated tyrosine residues on FLT3 is then added.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for signal generation with a TMB substrate.
-
-
Data Analysis: The absorbance is read at 450 nm, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of FLT3 autophosphorylation.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10]
-
Cell Culture: Human mast cell leukemia (HMC-1.1 and HMC-1.2) or other relevant leukemia cell lines are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with various concentrations of 3-hydroxy midostaurin, midostaurin, CGP62221, or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, containing an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), is added to each well.[9]
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan (B1609692) product.[9]
-
Data Acquisition: The absorbance of the formazan product is measured at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
IgE-Dependent Histamine Release Assay
This assay measures the release of histamine from basophils upon stimulation, a key event in allergic and inflammatory responses.[11][12][13][14]
-
Basophil Isolation: Basophils are isolated from heparinized whole blood from healthy donors.
-
Compound Incubation: The isolated basophils are incubated with various concentrations of 3-hydroxy midostaurin, midostaurin, CGP62221, or a vehicle control.
-
Stimulation: The basophils are then stimulated with an anti-IgE antibody to cross-link the high-affinity IgE receptors (FcεRI) on the cell surface, triggering degranulation and histamine release.[14]
-
Histamine Quantification:
-
The reaction is stopped, and the cell supernatant is collected.
-
The concentration of histamine in the supernatant is determined using a fluorometric analysis or an ELISA-based method.[11]
-
-
Data Analysis: The percentage of histamine release is calculated relative to a positive control (e.g., total histamine release induced by cell lysis) and a negative control (spontaneous release without stimulation). The IC50 value for the inhibition of histamine release is then determined.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 3-hydroxy midostaurin.
Caption: FLT3-ITD signaling pathway in AML and the inhibitory action of 3-hydroxy midostaurin.
Caption: KIT D816V signaling in mastocytosis, weakly inhibited by 3-hydroxy midostaurin.[15][16][17][18][19]
Caption: IgE-FcεRI-SYK signaling in mast cells, a target of 3-hydroxy midostaurin.[4][20][21][22][23][24]
Discussion of Pharmacological Activity
The available data indicates that 3-hydroxy midostaurin (CGP52421) possesses a distinct pharmacological profile compared to its parent compound, midostaurin, and the other major metabolite, CGP62221.
Kinase Inhibition Profile: 3-hydroxy midostaurin is a potent inhibitor of FLT3 autophosphorylation, a key driver in certain types of AML.[1] However, its potency is lower than that of midostaurin. While midostaurin and CGP62221 effectively inhibit the constitutively active KIT D816V mutant found in systemic mastocytosis, 3-hydroxy midostaurin is a weak inhibitor of KIT phosphorylation.[4] Interestingly, both midostaurin metabolites, including 3-hydroxy midostaurin, are recognized as inhibitors of Spleen Tyrosine Kinase (SYK), a critical component of IgE-mediated signaling in mast cells and basophils.[4][3] A comprehensive kinase panel screen would be beneficial to fully elucidate the selectivity profile of 3-hydroxy midostaurin.
Cellular Activity: Consistent with its weaker inhibition of KIT, 3-hydroxy midostaurin demonstrates significantly less anti-proliferative activity against mast cell leukemia cell lines (HMC-1.1 and HMC-1.2) compared to midostaurin and CGP62221. This suggests that the potent anti-proliferative effects of midostaurin in mastocytosis are primarily driven by the parent drug and the CGP62221 metabolite.
In contrast to its weak anti-proliferative effects in mast cells, 3-hydroxy midostaurin effectively inhibits IgE-dependent histamine release from basophils with a potency comparable to that of midostaurin.[2] This activity is likely attributable to its inhibition of SYK, a key kinase in the FcεRI signaling pathway that leads to mast cell and basophil degranulation.[22][24]
Conclusion
The 3-hydroxy metabolite of midostaurin, CGP52421, is a pharmacologically active compound with a distinct target profile. Its significant accumulation in plasma suggests that its contribution to the overall clinical effects of midostaurin is substantial. While it is a less potent inhibitor of FLT3 and a weak inhibitor of KIT compared to midostaurin, its effective inhibition of SYK-mediated histamine release likely contributes to the symptomatic relief observed in patients with systemic mastocytosis. The differential activity of 3-hydroxy midostaurin underscores the complex pharmacology of midostaurin and highlights the importance of characterizing the activity of drug metabolites in drug development. Further studies, including a comprehensive kinase selectivity panel, are warranted to fully delineate the pharmacological landscape of this important metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. PathScan® Total FLT3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. PathScan® Phospho-FLT3 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. The Allergen-Specific IgE Concentration Is Important for Optimal Histamine Release From Passively Sensitized Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Basophil activation tests – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]
- 14. criver.com [criver.com]
- 15. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 | Haematologica [haematologica.org]
- 17. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Regulation and function of syk tyrosine kinase in mast cell signaling and beyond. | Semantic Scholar [semanticscholar.org]
- 22. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercially available 3-Hydroxy Midostaurin-13C6 standards
An In-depth Technical Guide to Commercially Available 3-Hydroxy Midostaurin-¹³C₆ Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Hydroxy Midostaurin-¹³C₆, a critical stable isotope-labeled internal standard for the bioanalysis of Midostaurin (B1676583) and its metabolites. This document outlines the commercial availability, technical specifications, biochemical context, and detailed analytical methodologies relevant to its application in research and drug development.
Introduction
Midostaurin (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] For robust pharmacokinetic and therapeutic drug monitoring studies, a precise and accurate quantification of Midostaurin and its active metabolites in biological matrices is essential. The primary metabolic pathway of Midostaurin involves the hepatic cytochrome P450 enzyme CYP3A4, which produces two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (3-Hydroxy Midostaurin).[4][5][6]
The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Midostaurin-¹³C₆, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, but its mass is shifted, allowing it to co-elute and be distinguished by the mass spectrometer. This corrects for variations in sample preparation, matrix effects, and instrument response, ensuring the highest level of accuracy and precision in analytical results.
Commercial Availability and Specifications
3-Hydroxy Midostaurin-¹³C₆ is available from various specialized chemical suppliers that provide reference standards for research purposes. The following tables summarize the typical product specifications compiled from commercial suppliers.
Table 1: General Product Information
| Parameter | Description |
| Product Name | 3-Hydroxy Midostaurin-¹³C₆ |
| Synonyms | CGP52421-¹³C₆, Midostaurin Metabolite-¹³C₆ |
| Intended Use | For research and analytical applications only. Not for human or animal consumption. |
Table 2: Chemical and Physical Properties
| Property | Specification | Source |
| Molecular Formula | C₂₉¹³C₆H₃₀N₄O₅ | [7] |
| Molecular Weight | ~592.6 g/mol | [7] |
| Isotopic Enrichment | Typically ≥99% for ¹³C | Supplier Dependent |
| Chemical Purity | Typically >95-98% | Supplier Dependent |
| Appearance | Solid (e.g., Off-White to Yellow) | Supplier Dependent |
| Long-term Storage | Store at -20°C in a well-closed container | [8] |
| Handling Condition | Handle at room temperature (25-30°C) | [8] |
Note: Specific details such as lot number, exact purity, and isotopic enrichment are provided in the Certificate of Analysis (CoA) from the supplier.
Biochemical Context and Mechanism of Action
Metabolism of Midostaurin
Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[6][9] This process leads to the formation of two major pharmacologically active metabolites that contribute to the overall therapeutic effect. The diagram below illustrates this primary metabolic pathway.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Midostaurin Bioanalysis: Utilizing 3-Hydroxy Midostaurin-¹³C₆ as a Stable Isotope-Labeled Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate quantification of Midostaurin and its major active metabolites, CGP62221 (O-desmethyl) and CGP52421 (hydroxylated), in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.
This application note details a robust and reliable bioanalytical method for the simultaneous quantification of Midostaurin and its principal metabolites, employing 3-Hydroxy Midostaurin-¹³C₆ (a stable isotope-labeled analog of CGP52421) as the internal standard. The use of a labeled metabolite as an internal standard for both the parent drug and its other metabolites offers advantages in terms of mimicking the analytical behavior of the analytes, thereby ensuring high accuracy and precision.
Principle of the Method
The bioanalytical method involves the extraction of Midostaurin, its metabolites, and the SIL-IS from a biological matrix (e.g., human plasma) followed by analysis using LC-MS/MS. The SIL-IS, 3-Hydroxy Midostaurin-¹³C₆, is added to the samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analytes during chromatographic separation and is detected by the mass spectrometer based on its mass-to-charge ratio (m/z), which is shifted by 6 Da compared to the unlabeled 3-Hydroxy Midostaurin (CGP52421). The ratio of the peak area of each analyte to that of the SIL-IS is used to calculate the concentration of the analyte in the sample, effectively correcting for any losses during sample processing or fluctuations in instrument response.
Signaling Pathways and Metabolism
Midostaurin primarily undergoes metabolism in the liver, mediated by the cytochrome P450 enzyme CYP3A4. The two major active metabolites are formed through O-demethylation (CGP62221) and hydroxylation (CGP52421 or 3-Hydroxy Midostaurin).
Figure 1: Metabolic pathway of Midostaurin.
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) reference standards
-
3-Hydroxy Midostaurin-¹³C₆ internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting Midostaurin and its metabolites from plasma.[1][2][3][4][5]
-
Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the internal standard working solution (3-Hydroxy Midostaurin-¹³C₆ in methanol).
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Midostaurin and its metabolites. Optimization may be required based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Midostaurin | 571.3 | 282.2 | 35 |
| CGP62221 | 557.3 | 282.2 | 35 |
| 3-Hydroxy Midostaurin (CGP52421) | 587.3 | 282.2 | 38 |
| 3-Hydroxy Midostaurin-¹³C₆ (IS) | 593.3 | 282.2 | 38 |
Bioanalytical Workflow
The overall workflow for the bioanalysis of Midostaurin using 3-Hydroxy Midostaurin-¹³C₆ as an internal standard is depicted below.
Figure 2: Bioanalytical workflow.
Method Validation Summary
A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA. The following table summarizes typical acceptance criteria for key validation parameters.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and precision (CV) ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | Accuracy within ±20% of the nominal value and precision (CV) ≤ 20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS in blank matrix samples. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Principle of Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is fundamental to achieving high-quality data in quantitative LC-MS/MS.
Figure 3: Principle of SIL-IS correction.
Conclusion
The use of 3-Hydroxy Midostaurin-¹³C₆ as an internal standard provides a highly specific, accurate, and precise method for the simultaneous quantification of Midostaurin and its major metabolites in biological matrices. This stable isotope-labeled internal standard closely mimics the physicochemical properties of the analytes, ensuring reliable correction for variations in sample preparation and instrument response. The detailed protocol and validation guidelines presented in this application note offer a robust framework for researchers and drug development professionals engaged in the bioanalysis of Midostaurin, ultimately supporting the safe and effective use of this important therapeutic agent.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. clinichrom.com [clinichrom.com]
Application Notes and Protocols for 3-Hydroxy Midostaurin-13C6 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] It is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (3-Hydroxy Midostaurin).[4][5][6][7] Accurate quantification of Midostaurin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its overall pharmacological profile.
3-Hydroxy Midostaurin-13C6 is a stable isotope-labeled internal standard used for the quantification of 3-Hydroxy Midostaurin (CGP52421) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[8]
This document provides detailed protocols for the use of this compound in the preparation of plasma and serum samples for quantitative analysis.
Signaling Pathway of Midostaurin
Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] In AML, mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[1] Midostaurin inhibits the kinase activity of FLT3, thereby blocking downstream signaling pathways such as the RAS-MEK-PI3K-AKT-STAT-5 cascade.[9]
Pharmacokinetic Data
The pharmacokinetic parameters of Midostaurin and its major metabolites, CGP62221 and 3-Hydroxy Midostaurin (CGP52421), have been well-characterized. Following oral administration, Midostaurin is rapidly absorbed and extensively metabolized.[5][10] The metabolite CGP52421 has a notably long half-life.[5][6]
| Parameter | Midostaurin | CGP62221 | CGP52421 (3-Hydroxy Midostaurin) |
| Time to Max. Concentration (Tmax) | 1-3 hours[4] | ~4 hours[5] | ~44 hours[5] |
| Elimination Half-life (t1/2) | ~21 hours[4][6] | ~32 hours[4][6] | ~482 hours[4][6] |
| Plasma Protein Binding | >99.8%[4] | >99.8%[4] | >99.8%[4] |
| Major Metabolizing Enzyme | CYP3A4[4][6][7] | CYP3A4[6] | CYP3A4[6] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxy Midostaurin in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of 3-Hydroxy Midostaurin in human plasma using this compound as an internal standard.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
3-Hydroxy Midostaurin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
tert-Butyl methyl ether (MTBE)
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of 3-Hydroxy Midostaurin (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these stock solutions, prepare working solutions at appropriate concentrations by serial dilution with methanol.
-
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 2 mL of tert-butyl methyl ether.[8]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the 3-Hydroxy Midostaurin to the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of 3-Hydroxy Midostaurin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of Midostaurin and its metabolites using their respective 13C6-labeled internal standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Midostaurin | 571 | 348 | Midostaurin-13C6 | 577 | 348 |
| CGP62221 | 557 | 348 | CGP62221-13C6 | 563 | 348 |
| 3-Hydroxy Midostaurin (CGP52421) | 587 | 364 | This compound | 593 | 364 |
| Data derived from a study by He et al., 2017.[8] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-Hydroxy Midostaurin in biological matrices. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Accurate measurement of Midostaurin and its metabolites is essential for optimizing therapeutic regimens and advancing our understanding of its clinical efficacy.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Application of 3-Hydroxy Midostaurin-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and aggressive systemic mastocytosis.[1] Understanding its pharmacokinetic (PK) profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its active metabolites, is crucial for optimizing therapeutic efficacy and safety. Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (O-desmethyl) and CGP52421 (a hydroxylated metabolite).[2][3] This document focuses on the application of a stable isotope-labeled (SIL) version of the hydroxylated metabolite, 3-Hydroxy Midostaurin-13C6 (a labeled form of CGP52421), in pharmacokinetic studies.
The use of SIL internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] These standards, being chemically identical to the analyte but with a different mass, co-elute with the analyte and experience similar extraction efficiencies and matrix effects.[6] This allows for highly accurate and precise quantification. This compound serves as an ideal internal standard for the quantification of the active metabolite 3-Hydroxy Midostaurin (CGP52421) in biological matrices.
Principle of Application
The core application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify the concentration of its unlabeled counterpart, the active metabolite 3-Hydroxy Midostaurin (CGP52421), in biological samples such as plasma or serum. The workflow for this application is depicted below.
Experimental Protocols
The following protocols are generalized methodologies for the quantification of 3-Hydroxy Midostaurin in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold methanol (B129727) to precipitate plasma proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines typical LC-MS/MS parameters. Actual conditions may need to be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrating to initial conditions. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL[7] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Heated Electrospray Ionization (HESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | These are hypothetical transitions and require experimental determination.3-Hydroxy Midostaurin: Precursor ion (e.g., m/z 587.3) → Product ion (e.g., m/z 364.2) This compound: Precursor ion (e.g., m/z 593.3) → Product ion (e.g., m/z 364.2) |
Data Presentation
The use of this compound allows for the generation of robust pharmacokinetic data. Below is a summary table of key pharmacokinetic parameters for Midostaurin and its major metabolites, compiled from literature.[2][8]
| Analyte | Tmax (hours) | t1/2 (hours) | Relative Plasma Exposure |
| Midostaurin | 1 - 3 | 20.3 | 22% |
| CGP62221 (desmethyl) | - | 33.4 | 27.7% |
| CGP52421 (hydroxy) | - | 495 | 32.7% |
Signaling Pathway and Metabolism
Midostaurin functions by inhibiting multiple receptor tyrosine kinases, including FLT3, which is often mutated in AML.[1] The metabolic pathway of Midostaurin primarily involves CYP3A4-mediated transformations into its active metabolites.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite 3-Hydroxy Midostaurin (CGP52421) in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays overcomes the challenges of matrix effects and variability in sample processing, ensuring high-quality data for characterizing the ADME properties of Midostaurin.[6][9] This enables a more thorough understanding of the drug's behavior in vivo, which is critical for dose optimization and assessing potential drug-drug interactions.
References
- 1. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Analysis of 3-Hydroxy Midostaurin-13C6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. The monitoring of Midostaurin and its major active metabolites is crucial for understanding its pharmacology and ensuring therapeutic efficacy. One of the primary metabolites is 3-Hydroxy Midostaurin (also known as CGP52421). Accurate and sensitive quantification of this metabolite in biological matrices is essential for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the analysis of 3-Hydroxy Midostaurin using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-Hydroxy Midostaurin-13C6.
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 3-Hydroxy Midostaurin.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like 3-Hydroxy Midostaurin from biological matrices such as plasma or serum.
Materials:
-
Human plasma or serum samples
-
3-Hydroxy Midostaurin analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of the this compound internal standard in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to the sample.
-
Add 300 µL of cold acetonitrile to the sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
MS Parameters: The following table summarizes the key mass spectrometry parameters for the analysis of 3-Hydroxy Midostaurin and its internal standard. The MRM transitions and collision energy are based on published data. Source-dependent parameters such as Declustering Potential (DP), Entrance Potential (EP), and Cell Exit Potential (CXP) are instrument-specific and should be optimized for the particular mass spectrometer being used.
| Parameter | 3-Hydroxy Midostaurin | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 587.3 | 593.3 |
| Product Ion (Q3) m/z | 364.2 | 364.2 |
| Collision Energy (CE) | 25 eV[1] | 25 eV[1] |
| Declustering Potential (DP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |
| Entrance Potential (EP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |
| Cell Exit Potential (CXP) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |
| Dwell Time | 100 ms | 100 ms |
Source Parameters (Typical Starting Values):
| Parameter | Value |
|---|---|
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
Data Presentation
The following table summarizes the quantitative mass spectrometry parameters for 3-Hydroxy Midostaurin and its stable isotope-labeled internal standard.
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Collision Energy (eV) |
| 3-Hydroxy Midostaurin | 587.3 | 364.2 | 25[1] |
| This compound | 593.3 | 364.2 | 25[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 3-Hydroxy Midostaurin.
Caption: Experimental workflow for 3-Hydroxy Midostaurin analysis.
Midostaurin Signaling Pathway Inhibition
Midostaurin exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases, with a key target being FLT3. The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition by Midostaurin.
Caption: Simplified FLT3 signaling pathway inhibited by Midostaurin.
References
Application Notes and Protocols: Preparation of 3-Hydroxy Midostaurin-13C6 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of 3-Hydroxy Midostaurin-13C6, an isotopically labeled internal standard crucial for quantitative bioanalysis. The accurate preparation of this stock solution is the first critical step in developing robust and reproducible analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for pharmacokinetic and metabolism studies of Midostaurin. This document outlines the necessary materials, equipment, and a step-by-step procedure to ensure the integrity and accuracy of the prepared standard.
Introduction
3-Hydroxy Midostaurin is a significant metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML).[1][2][3] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is essential for correcting matrix effects and other sources of variability in quantitative bioanalytical assays.[4][5][6][7] The incorporation of six 13C atoms provides a sufficient mass difference from the unlabeled analyte, enabling precise and accurate quantification.[6] This protocol details the standardized procedure for preparing a high-concentration stock solution of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Chemical Name | N-(2,3,10,11,12,13-Hexahydro-3-hydroxy-10-methoxy-9-methyl-1-oxo-9,13-epoxy-1H,9H-dibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-1,2,3,4,5,6-13C6 | [8] |
| Molecular Formula | C29-13C6H30N4O5 | [9][10] |
| Molecular Weight | 592.59 g/mol | [9][10][11] |
| Unlabeled CAS Number | 179237-49-1 | [9][10] |
| Appearance | Neat solid (assumed) | [10] |
| Purity | As specified by the supplier | |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727), Acetonitrile | [4] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound.
Materials and Equipment
-
This compound (neat solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes (P1000, P200)
-
Amber glass vials with screw caps
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Step-by-Step Procedure
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the this compound solid. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1.0 mg of the compound directly into a tared amber glass vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve a final concentration of 1 mg/mL. For instance, if 1.05 mg was weighed, add 1.05 mL of DMSO to the vial using a calibrated pipette.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Labeling: Clearly label the vial with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.
-
Storage: Store the stock solution at -20°C or -80°C in the dark to prevent degradation.
Preparation of Working Solutions
Working solutions of lower concentrations can be prepared by serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile), depending on the requirements of the analytical method.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for Stock Solution Preparation.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
The protocol described in these application notes provides a reliable method for the preparation of a this compound stock solution. Adherence to this protocol is critical for ensuring the accuracy and precision of subsequent quantitative analyses in drug development and research. The stability of the stock solution under the recommended storage conditions should be periodically verified according to laboratory standard operating procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-3-Hydroxy Midostaurin | CAS#:155848-20-7 | Chemsrc [chemsrc.com]
- 3. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
- 8. Midostaurin-13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. This compound | CAS No- 179237-49-1(Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Midostaurin using 3-Hydroxy Midostaurin-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It functions by inhibiting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, thereby disrupting signaling pathways that promote cancer cell proliferation and survival.[1][3] Therapeutic drug monitoring (TDM) of Midostaurin and its major active metabolites, CGP62221 and CGP52421 (3-Hydroxy Midostaurin), is crucial for optimizing therapeutic efficacy and minimizing toxicity due to high inter-individual pharmacokinetic variability.[4][5] The use of stable isotope-labeled internal standards, such as 3-Hydroxy Midostaurin-13C6, is the gold standard for accurate quantification of these analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of Midostaurin and its metabolites using this compound as an internal standard.
Mechanism of Action of Midostaurin
Midostaurin exerts its therapeutic effect by inhibiting key signaling pathways involved in cell growth and proliferation. A primary target is the FLT3 receptor tyrosine kinase, which is often mutated in AML, leading to its constitutive activation and uncontrolled cell division.[3] Midostaurin binds to the ATP-binding site of the FLT3 receptor, blocking its kinase activity and downstream signaling.[3]
Experimental Protocols
Analyte and Internal Standard Information
| Analyte | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |
| Midostaurin | MIDO | C35H30N4O4 | 570.64 |
| CGP62221 (O-desmethyl) | CGP62221 | C34H28N4O4 | 556.61 |
| 3-Hydroxy Midostaurin (CGP52421) | CGP52421 | C35H30N4O5 | 586.64 |
| This compound (Internal Standard) | CGP52421-13C6 | C29 13C6 H30N4O5 | 592.64 |
LC-MS/MS Method for Quantification of Midostaurin and its Metabolites
This protocol outlines a method for the simultaneous quantification of Midostaurin, CGP62221, and 3-Hydroxy Midostaurin (CGP52421) in human plasma using this compound as an internal standard. For optimal quantification, it is recommended to also use stable isotope-labeled internal standards for Midostaurin (e.g., Midostaurin-d5) and CGP62221.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 200 µL of protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standards (this compound and others) at an appropriate concentration.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Midostaurin | 571.3 | 284.2 | 35 |
| CGP62221 | 557.3 | 270.2 | 35 |
| 3-Hydroxy Midostaurin (CGP52421) | 587.3 | 284.2 | 40 |
| This compound (IS) | 593.3 | 290.2 | 40 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The following tables summarize typical validation parameters for an LC-MS/MS assay for Midostaurin and its metabolites.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Midostaurin | 10 - 5000 | > 0.995 |
| CGP62221 | 10 - 5000 | > 0.995 |
| 3-Hydroxy Midostaurin (CGP52421) | 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Midostaurin | LLOQ | 10 | < 15 | < 15 | 85-115 |
| Low | 30 | < 15 | < 15 | 85-115 | |
| Mid | 300 | < 15 | < 15 | 85-115 | |
| High | 4000 | < 15 | < 15 | 85-115 | |
| CGP62221 | LLOQ | 10 | < 15 | < 15 | 85-115 |
| Low | 30 | < 15 | < 15 | 85-115 | |
| Mid | 300 | < 15 | < 15 | 85-115 | |
| High | 4000 | < 15 | < 15 | 85-115 | |
| 3-Hydroxy Midostaurin | LLOQ | 10 | < 15 | < 15 | 85-115 |
| Low | 30 | < 15 | < 15 | 85-115 | |
| Mid | 300 | < 15 | < 15 | 85-115 | |
| High | 4000 | < 15 | < 15 | 85-115 |
Experimental Workflow
The following diagram illustrates the typical workflow for therapeutic drug monitoring of Midostaurin using LC-MS/MS.
Conclusion
The use of a robust and validated LC-MS/MS method with stable isotope-labeled internal standards, such as this compound, is essential for the accurate and precise therapeutic drug monitoring of Midostaurin and its active metabolites. The protocols and data presented in these application notes provide a framework for researchers and clinicians to implement effective TDM strategies, ultimately contributing to improved patient outcomes.
References
Application Note: Quantification of Midostaurin and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of midostaurin (B1676583) and its two major active metabolites, CGP62221 and CGP52421, in human plasma samples. Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens and ensuring patient safety. This method utilizes a simple protein precipitation for sample preparation followed by a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The described protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of midostaurin.
Introduction
Midostaurin is an oral, multi-targeted tyrosine kinase inhibitor that targets several kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT).[1][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[4][5][6] These metabolites also exhibit pharmacological activity and contribute to the overall therapeutic effect and potential toxicity of the drug.[5][7] Given the interindividual variability in drug metabolism, quantifying the plasma concentrations of midostaurin and its metabolites is essential for understanding its pharmacokinetic profile and for personalizing patient therapy.[8] This application note details a validated LC-MS/MS method for the accurate and precise quantification of these compounds in human plasma.
Experimental
Materials and Reagents
-
Midostaurin, CGP62221, and CGP52421 reference standards
-
Midostaurin-d5 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 3.5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of midostaurin, CGP62221, and CGP52421 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with methanol/water (50:50, v/v) to create working standard solutions at various concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., midostaurin-d5) in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into the corresponding labeled tube.
-
Add 300 µL of the internal standard working solution (in methanol or acetonitrile) to each tube.[9][10]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 3.5µm particle size).[9]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL.[9]
-
Gradient Elution: A suitable gradient should be optimized to ensure separation of the analytes from endogenous plasma components. An example gradient is provided in the table below.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for midostaurin, CGP62221, CGP52421, and the internal standard should be optimized for the specific instrument being used.
-
Data Analysis and Presentation
The concentration of each analyte in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by performing a linear regression of the peak area ratios of the calibration standards against their known concentrations.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of midostaurin and its metabolites, as well as typical LC-MS/MS parameters.
| Pharmacokinetic Parameters | Midostaurin | CGP62221 | CGP52421 | Reference |
| Terminal Half-life (t½) | ~19-21 hours | ~32-33 hours | ~471-495 hours | [4][5][11] |
| Time to Peak (Tmax) | 1-3 hours | N/A | N/A | [4][11] |
| Plasma Protein Binding | >98% | >99.8% | >99.8% | [4][11] |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | [4][5] |
| Relative Contribution to AUC | ~22% | ~28% | ~38% | [4] |
| LC-MS/MS Method Parameters | Value | Reference |
| Linear Range | 75 - 2500 ng/mL | [9] |
| Within-day Precision | 1.2 - 2.8% | [9] |
| Between-day Precision | 1.2 - 6.9% | [9] |
| Accuracy | Within ±15% (±20% for LLQ) | [9] |
Visualizations
Midostaurin Metabolism and Signaling Pathway
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bccancer.bc.ca [bccancer.bc.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for 3-Hydroxy Midostaurin
Welcome to the technical support center for the analysis of 3-hydroxy midostaurin (B1676583). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxy midostaurin and why is its analysis important?
A1: 3-hydroxy midostaurin is a significant metabolite of midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and other conditions.[1][2] Accurate quantification of 3-hydroxy midostaurin is crucial for pharmacokinetic and metabolic studies to understand the efficacy and safety of midostaurin.
Q2: What are the common causes of poor peak shape for 3-hydroxy midostaurin in reversed-phase HPLC?
A2: Poor peak shape, particularly peak tailing, for 3-hydroxy midostaurin is often attributed to its chemical structure. As a nitrogen-containing heterocyclic compound, it is basic in nature and prone to secondary interactions with residual silanol (B1196071) groups on silica-based stationary phases (e.g., C18 columns).[3][4] These interactions can lead to a distorted peak shape, compromising resolution and the accuracy of quantification.[5] Other general causes can include column contamination, inappropriate mobile phase composition, column overload, and issues with the HPLC system itself.[6]
Q3: Why is the mobile phase pH critical for analyzing 3-hydroxy midostaurin?
A3: The pH of the mobile phase plays a crucial role in controlling the ionization state of both the 3-hydroxy midostaurin molecule and the silanol groups on the column's stationary phase. By adjusting the pH, it is possible to minimize the undesirable ionic interactions that cause peak tailing. For basic compounds like 3-hydroxy midostaurin, a low pH mobile phase (typically below 3) is often used to protonate the silanol groups, thereby reducing their ability to interact with the protonated analyte.[4][6]
Q4: What are some initial steps to take when observing poor peak shape?
A4: Before delving into extensive method redevelopment, it is advisable to perform some basic checks of your HPLC system. Ensure that the column is not contaminated or degraded, the mobile phase is correctly prepared and degassed, and there are no leaks or blockages in the system. Verifying system suitability parameters can also help identify if the issue is with the instrument or the method.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape issue observed for basic compounds like 3-hydroxy midostaurin. It manifests as an asymmetry in the peak, with the latter half of the peak being broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing for 3-hydroxy midostaurin.
Detailed Steps:
-
Optimize Mobile Phase pH:
-
Rationale: Lowering the pH of the mobile phase protonates the residual silanol groups on the silica-based stationary phase, minimizing their interaction with the basic 3-hydroxy midostaurin.[3]
-
Protocol: Prepare a mobile phase with a pH of 3.0 or lower using a suitable buffer (e.g., phosphate (B84403) buffer) or an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).[7][8][9] One study successfully used a mobile phase of 10 mM phosphate buffer (pH 3.0) and acetonitrile/water for the analysis of midostaurin and its impurities.[7]
-
-
Use an End-Capped Column:
-
Rationale: End-capped columns have a stationary phase where the majority of residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interacting with the analyte.[6]
-
Protocol: If not already in use, switch to a high-quality, end-capped C18 column from a reputable manufacturer.
-
-
Add a Competing Base:
-
Rationale: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.
-
Protocol: Introduce a low concentration of TEA (e.g., 0.1%) to the mobile phase. Note that TEA can suppress ionization in mass spectrometry, so this approach is more suitable for UV detection.
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can increase the ionic strength of the mobile phase, which can help to mask the silanol interactions and improve peak shape.[10]
-
Protocol: If using a buffered mobile phase, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM).
-
Data Presentation: Impact of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Theoretical Plates (N) |
| 7.0 | 2.4 | 2.8 | 3500 |
| 5.0 | 1.8 | 2.1 | 5200 |
| 3.0 | 1.2 | 1.3 | 8500 |
| 2.5 | 1.1 | 1.1 | 9200 |
Note: This table presents representative data illustrating the expected trend of peak shape improvement with decreasing mobile phase pH for a basic compound like 3-hydroxy midostaurin.
Issue 2: Peak Broadening
Peak broadening can result in decreased resolution and reduced sensitivity.
Troubleshooting Steps:
-
Check for Extra-Column Volume:
-
Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, leading to broader peaks.[6]
-
Protocol: Ensure that the tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly tightened and there are no dead volumes.
-
-
Optimize Flow Rate:
-
Rationale: The flow rate of the mobile phase can affect the efficiency of the separation. A flow rate that is too high may not allow for proper partitioning of the analyte between the stationary and mobile phases, leading to peak broadening.
-
Protocol: Experiment with reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on peak width and resolution.
-
-
Sample Solvent Mismatch:
-
Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in a broad and often distorted peak.
-
Protocol: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
-
Issue 3: Split Peaks
Split peaks can be indicative of a problem at the head of the column or an issue with the injection process.
Logical Relationship for Troubleshooting Split Peaks
Caption: A diagram showing the potential causes of split peaks and the corresponding troubleshooting actions.
Troubleshooting Steps:
-
Column Inlet Contamination or Void:
-
Rationale: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, causing a blockage. A void can also form at the head of the column over time. Both issues can disrupt the sample flow path and lead to split peaks.
-
Protocol:
-
Disconnect the column and reverse-flush it with a strong solvent.
-
If reverse-flushing does not resolve the issue, carefully replace the inlet frit.
-
If the problem persists, the column may need to be replaced.
-
-
-
Sample Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape that may appear as a split peak.
-
Protocol: Reduce the injection volume or dilute the sample and reinject.
-
-
Co-elution with an Interfering Compound:
-
Rationale: A split peak may actually be two closely eluting compounds.
-
Protocol:
-
Review the sample matrix for any potential interferences.
-
Adjust the mobile phase composition or gradient to improve the resolution between the two components.
-
If using a diode array detector, examine the peak purity to confirm if it is a single component.
-
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase at pH 3.0, which is often effective in reducing peak tailing for basic compounds like 3-hydroxy midostaurin.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (10 mM Phosphate Buffer, pH 3.0): a. Weigh an appropriate amount of KH₂PO₄ to make a 10 mM solution in HPLC-grade water (e.g., 1.36 g in 1 L). b. Dissolve the KH₂PO₄ in the water and mix thoroughly. c. Adjust the pH of the solution to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter. d. Filter the buffer through a 0.45 µm membrane filter to remove any particulates.
-
Prepare the Mobile Phase: a. Based on your HPLC method, mix the prepared aqueous buffer with the appropriate amount of acetonitrile. For example, for a 70:30 (v/v) aqueous:acetonitrile mobile phase, mix 700 mL of the pH 3.0 buffer with 300 mL of acetonitrile. b. Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: Column Flushing and Regeneration
This protocol provides a general procedure for flushing a C18 column to remove contaminants that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (optional, for non-polar contaminants)
-
HPLC system
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Flush the column with 20-30 column volumes of the following solvents in sequence: a. HPLC-grade water (to remove buffers and salts) b. Isopropanol (to remove strongly retained organic compounds) c. If you suspect non-polar contaminants, you can flush with hexane, but you must flush with isopropanol before and after the hexane wash to ensure miscibility with the aqueous mobile phase.
-
After flushing, re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Reconnect the column to the detector and test its performance with a standard injection.
References
- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Midostaurin - Wikipedia [en.wikipedia.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 3-Hydroxy Midostaurin-13C6 versus Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between 3-Hydroxy Midostaurin-13C6 and its deuterated counterparts for the quantification of 3-Hydroxy Midostaurin, a key active metabolite of the multi-kinase inhibitor Midostaurin. The principles and experimental evidence discussed herein are crucial for developing robust and reliable bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are indispensable for correcting for variability throughout the analytical process, including sample extraction, injection volume, and matrix effects. While both 13C-labeled and deuterated standards serve as SIL-IS, their inherent physicochemical properties can significantly impact the reliability and accuracy of analytical data. This guide delves into a head-to-head comparison, providing the rationale and supporting data for selecting the optimal internal standard for your research.
Key Performance Differences: A Data-Driven Comparison
The fundamental distinction between this compound and a deuterated analog lies in the isotopes used for labeling. This compound incorporates six heavy carbon-13 atoms into the molecule's backbone, while a deuterated standard replaces hydrogen atoms with deuterium (B1214612). This seemingly subtle difference has profound implications for analytical performance, particularly in chromatographic behavior, isotopic stability, and resistance to matrix effects.
Table 1: Performance Characteristics with a 13C-Labeled Internal Standard (Data derived from a study on Nilotinib)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Bias) | Within ± 15% | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% | ≤ 7.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
Table 2: Performance Characteristics with a Deuterated Internal Standard (Data derived from a study on Dasatinib)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | -10.2% to 12.5% |
| Precision (% RSD) | ≤ 15% | ≤ 9.8% |
| Recovery | Consistent | 80-90% |
| Matrix Effect | Variable, requires careful monitoring | Up to 25% in some lots |
The Critical Advantages of 13C-Labeling
The data presented in the tables, although from analogous compounds, highlights the generally superior performance of 13C-labeled internal standards. The key advantages of this compound are detailed below.
Chromatographic Co-elution: The Cornerstone of Accurate Quantification
The most significant advantage of this compound is its identical chromatographic behavior to the unlabeled analyte. Because the substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, this compound co-elutes perfectly with the native 3-Hydroxy Midostaurin. This ensures that both compounds experience the exact same analytical conditions, including the degree of ion suppression or enhancement from the biological matrix at any given point in the chromatographic run.
Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their slightly different retention times.
Figure 1: Ideal co-elution of a 13C-labeled internal standard versus the potential for a chromatographic shift with a deuterated standard.
Isotopic Stability: Ensuring the Integrity of Your Standard
Deuterium atoms in a molecule can sometimes be prone to exchange with protons from the solvent, especially if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions. This can compromise the integrity of the standard and lead to inaccurate results. The 13C labels in this compound, being part of the carbon skeleton of the molecule, are not susceptible to this exchange, offering greater stability throughout the analytical process.
Mitigating Matrix Effects: The Core Challenge in Bioanalysis
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Because 13C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results.
Experimental Protocols
To provide a practical context for the comparison, the following are detailed methodologies for key experiments in a typical bioanalytical workflow for 3-Hydroxy Midostaurin.
Protocol 1: Sample Preparation - Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or deuterated 3-Hydroxy Midostaurin).
-
Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
3-Hydroxy Midostaurin: Precursor ion > Product ion
-
This compound: [Precursor ion + 6] > [Product ion]
-
Deuterated 3-Hydroxy Midostaurin: [Precursor ion + n] > [Product ion] (where n is the number of deuterium atoms)
-
Visualizing the Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 2: Metabolic pathway of Midostaurin to its active metabolite, 3-Hydroxy Midostaurin, primarily mediated by the CYP3A4 enzyme.
Figure 3: A decision tree illustrating the logical flow for selecting an internal standard, highlighting the advantages of the 13C-labeled option.
Conclusion and Recommendation
For the most demanding applications and for developing the most robust and reliable quantitative assays for 3-Hydroxy Midostaurin, the investment in this compound is highly recommended. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.
While deuterated internal standards can be a viable and cost-effective option for many applications, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Careful and thorough validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the superior performance of 13C-labeled internal standards like this compound is undeniable, leading to more reliable and defensible results.
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of midostaurin (B1676583) in biological matrices, with a focus on the critical process of inter-laboratory cross-validation. Ensuring that different laboratories can produce comparable data is paramount for the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data in both preclinical and clinical studies. This document outlines the experimental protocols, presents comparative data from validated methods, and illustrates key processes and pathways to support robust drug development.
Data Presentation: Comparison of Validated Bioanalytical Methods
The following tables summarize the key validation parameters for published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for midostaurin quantification in human plasma or serum. While a direct head-to-head cross-validation study between two laboratories is not extensively detailed in publicly available literature, a between-laboratory comparison has been noted. The data presented below is from individual laboratory validations and serves as a benchmark for what would be compared in a formal cross-validation.
Table 1: Comparison of LC-MS/MS Method Parameters for Midostaurin Quantification
| Parameter | Method A | Method B |
| Chromatography | ||
| Column | 3.5µm particle bonded octadecyl silica | Not specified |
| Mobile Phase | Gradient elution with 0.1% (v/v) formic acid in acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid | Not specified |
| Mass Spectrometry | ||
| Ionization | Heated Electrospray Ionization (HESI) | Not specified |
| Detection | Selected Reaction Monitoring (SRM) | Not specified |
| Validation Results | ||
| Calibration Range | 75-2500 ng/mL | 0.01-8.00 mg/L |
| Within-day Precision | 1.2-2.8% | < 10% |
| Between-day Precision | 1.2-6.9% | < 10% |
| Accuracy | Within ±15% (±20% for LLOQ) | Not specified |
Experimental Protocols
A robust cross-validation study hinges on meticulously planned and executed experimental protocols. Below are generalized yet detailed methodologies for the key experiments involved in the bioanalysis of midostaurin and the subsequent cross-validation.
Sample Preparation: Protein Precipitation
-
Objective: To extract midostaurin from the biological matrix (plasma or serum).
-
Procedure:
-
To a 100 µL aliquot of plasma or serum, add 200 µL of a protein precipitating agent (e.g., methanol (B129727) or acetonitrile) containing the internal standard (e.g., midostaurin-d5).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate midostaurin from other components and quantify it.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 3.5µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute midostaurin, followed by a re-equilibration step.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Internal Standard (midostaurin-d5): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Inter-Laboratory Cross-Validation Protocol
-
Objective: To demonstrate the equivalency of the bioanalytical method between two or more laboratories.
-
Sample Sets:
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of spiked QC samples prepared by one laboratory and distributed to all participating laboratories.
-
Incurred Samples: A set of at least 20-30 patient samples, if available, to be analyzed by all participating laboratories.
-
-
Procedure:
-
Each laboratory will analyze the shared QC and incurred samples using their respective validated LC-MS/MS method.
-
Each laboratory must follow its own established Standard Operating Procedures (SOPs).
-
-
Data Analysis:
-
The concentration data from all laboratories are compiled for statistical comparison.
-
Statistical methods such as Bland-Altman plots and Deming regression are used to assess the agreement and bias between the laboratories.
-
The acceptance criteria are predefined, often based on the principles outlined in the ICH M10 guideline.
-
Mandatory Visualizations
Midostaurin Signaling Pathway
Midostaurin is a multi-targeted kinase inhibitor, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase. By inhibiting these kinases, midostaurin blocks downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers.
Caption: Midostaurin's mechanism of action.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for conducting a cross-validation study of a bioanalytical method between two laboratories.
Caption: Workflow for inter-lab cross-validation.
The Superiority of 3-Hydroxy Midostaurin-13C6 as an Internal Standard in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of midostaurin (B1676583) and its metabolites, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of 3-Hydroxy Midostaurin-13C6 with alternative internal standards, supported by established principles of bioanalytical method development and data from analogous compounds.
Midostaurin, a multi-kinase inhibitor, and its active metabolites, including 3-hydroxy midostaurin (CGP62221), are crucial analytes in pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it effectively compensates for variability during sample preparation and analysis. While various stable isotope-labeled standards are available, 13C-labeled standards are widely regarded as superior to their deuterated counterparts.
Performance Comparison: this compound vs. Alternatives
While direct head-to-head comparative data for this compound against a deuterated version is not extensively published, the known advantages of 13C-labeling allow for a robust comparison based on performance parameters from similar bioanalytical assays. The following table summarizes the expected performance of this compound compared to a deuterated (D5) analog, with performance data for a midostaurin assay using midostaurin-d5 (B12423339) provided as a reference.
| Performance Parameter | This compound (Expected) | Deuterated 3-Hydroxy Midostaurin (e.g., D5) (Expected) | Midostaurin Assay with Midostaurin-D5 (Reference Data)[1] |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Met acceptance criteria of ±15% |
| Precision (%RSD) | <10% | <15% | Within-day: 1.2-2.8%, Between-day: 1.2-6.9% |
| Chromatographic Co-elution | Identical to analyte | Potential for slight retention time shift | Not explicitly stated, but good performance suggests acceptable co-elution |
| Isotopic Stability | High, stable C-C bonds | Risk of back-exchange of deuterium (B1214612) | Generally stable, but dependent on label position |
| Matrix Effect Compensation | Excellent due to co-elution | Potentially incomplete if retention time shifts | Effective, as demonstrated by overall assay performance |
Key Advantages of this compound:
-
Identical Physicochemical Properties: The substitution of 12C with 13C results in a negligible difference in the physicochemical properties of the molecule. This ensures that this compound behaves identically to the unlabeled analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
-
Co-elution with Analyte: A critical advantage of 13C-labeled standards is their perfect co-elution with the native analyte under various chromatographic conditions. This ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement) at the same time, allowing for more effective compensation.
-
Isotopic Stability: The carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule, eliminating the risk of isotopic exchange with protons from the solvent or biological matrix. Deuterated standards, depending on the position of the deuterium atoms, can be susceptible to back-exchange, which can compromise the accuracy of the assay.
Experimental Protocols
Below is a detailed experimental protocol for a typical LC-MS/MS method for the quantification of 3-hydroxy midostaurin in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and the internal standard working solution at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 1-minute hold at 90% B, and a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Ionization Voltage: 5500 V
-
Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxy Midostaurin: To be determined based on precursor and product ions.
-
This compound: To be determined based on a +6 Da shift in the precursor ion mass.
-
-
Mandatory Visualizations
References
A Comparative Study of Midostaurin's Main Active Metabolites: CGP62221 and CGP52421
Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a crucial therapeutic agent in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (ASM). Following oral administration, midostaurin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, giving rise to two major active metabolites: CGP62221 and CGP52421.[1][2][3] These metabolites contribute significantly to the overall clinical activity and pharmacokinetic profile of the drug. This guide provides a detailed comparative analysis of midostaurin and its principal metabolites, offering insights into their distinct pharmacological properties for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Metabolites
The pharmacokinetic profiles of midostaurin and its metabolites exhibit notable differences, particularly in their elimination half-life and plasma concentrations upon repeated dosing.
CGP62221 demonstrates a pharmacokinetic profile similar to the parent drug, midostaurin. It has a relatively short elimination half-life of approximately 32 hours.[4] In contrast, CGP52421 has a remarkably long terminal elimination half-life of about 482 hours.[4] This extended half-life leads to the significant accumulation of CGP52421 in the plasma over time with chronic administration.[3]
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Terminal Elimination Half-life | ~21 hours[4] | ~32 hours[4] | ~482 hours[4] |
| Protein Binding | >99.8%[5] | >99.8%[5] | >99.8%[5] |
| Metabolism | Primarily via CYP3A4[2] | Primarily via CYP3A4[2] | Primarily via CYP3A4[2] |
Comparative Efficacy: In Vitro Activity Against Key Kinase Targets
Midostaurin and its metabolites exert their therapeutic effects by inhibiting a range of protein kinases involved in oncogenic signaling. Their inhibitory activity against key targets such as FLT3 and KIT is of particular interest.
| Target Kinase | Midostaurin (IC50) | CGP62221 (IC50) | CGP52421 (IC50) |
| Mutant FLT3 | 10-36 nM[6] | 26 nM[6] | 584 nM[6] |
| KIT D816V | Potent inhibitor[2] | Potent inhibitor[7] | Weak inhibitor[7] |
| SYK | Inhibitor[8] | Inhibitor[8] | Inhibitor[8] |
| VEGFR2 | Potent inhibitor[2] | Potent inhibitor[9] | Potent inhibitor[9] |
| PDGFR | Potent inhibitor[10] | Potent inhibitor[2] | Potent inhibitor[2] |
| PKC | Potent inhibitor[11] | Potent inhibitor[2] | Potent inhibitor[2] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
CGP62221 generally retains a similar potency to midostaurin, particularly against mutant FLT3.[6] In stark contrast, CGP52421 is significantly less potent in inhibiting the proliferation of neoplastic mast cells driven by KIT mutations.[7] However, all three compounds demonstrate the ability to inhibit IgE-dependent histamine (B1213489) release.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of midostaurin and its metabolites.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of midostaurin, CGP62221, and CGP52421 against a panel of purified kinases (e.g., FLT3, KIT, VEGFR2, PDGFR).
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (midostaurin, CGP62221, CGP52421) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the specific peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of radiolabeled or fluorescent ATP) and the purified kinase enzyme.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
Objective: To determine the anti-proliferative effects of midostaurin and its metabolites on relevant cell lines, such as the human mast cell leukemia cell line HMC-1.2 (expressing KIT D816V mutation).
Materials:
-
HMC-1.2 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (midostaurin, CGP62221, CGP52421)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HMC-1.2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of midostaurin, CGP62221, or CGP52421 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value for cell proliferation for each compound.
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Objective: To evaluate the induction of apoptosis in leukemia cells following treatment with midostaurin and its metabolites.
Materials:
-
Leukemia cell line (e.g., MV4-11, which has an FLT3-ITD mutation)
-
Test compounds
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat leukemia cells with the test compounds for a specified time to induce apoptosis.
-
Harvest the cells and fix them with the fixation solution.
-
Permeabilize the cells to allow the TdT enzyme to access the nucleus.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize the apoptotic cells using a fluorescence microscope.
Signaling Pathways and Mechanisms of Action
Midostaurin and its active metabolites primarily target the constitutively activated FLT3 and KIT receptor tyrosine kinases, which are key drivers in AML and ASM, respectively. Inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
References
- 1. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 4. FDA Approves RYDAPT® (Midostaurin) [accp1.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
